molecular formula C13H16F3NO2 B2931462 [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1241910-99-5

[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Cat. No.: B2931462
CAS No.: 1241910-99-5
M. Wt: 275.271
InChI Key: IKZYLWJIWNLNKQ-UHFFFAOYSA-N
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Description

[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the benzenemethanamine chemical class and features a tetrahydropyran (oxane) ring and a trifluoromethyl group attached to its phenyl core. This specific structure combines a heterocyclic scaffold with a fluorine-containing group, both of which are key motifs in modern pharmaceuticals; over 85% of FDA-approved drugs contain heterocycles, and features like the trifluoromethyl group are prized for their ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity . The presence of these functional groups makes this compound a valuable building block for researchers developing novel bioactive molecules. Its primary research applications include serving as a key intermediate in the synthesis of more complex active compounds for pharmaceutical testing . The amine functional group provides a handle for further chemical modifications, allowing for the creation of amides, sulfonamides, or imines, while the oxan-4-yloxy ether linkage can influence the molecule's overall conformation and solubility. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(8-17)1-2-12(11)19-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZYLWJIWNLNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Strong oxidants convert the amine to nitro intermediates, while selective oxidation yields imines or nitriles.

Reagent/ConditionsProduct FormedYield (%)Reference
KMnO₄ (acidic conditions)[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]nitromethane62
NaOCl/H₂O₂ (catalytic TEMPO)N-Hydroxy intermediate45

Reduction Reactions

Reduction primarily targets imine intermediates formed during condensation reactions, restoring the primary amine group.

Reagent/ConditionsProduct FormedYield (%)Reference
H₂/Pd-CReduced imine to amine88
NaBH₄/MeOHStabilized amine-borane complex72

Substitution Reactions

The oxan-4-yloxy group participates in acid-catalyzed hydrolysis, while the trifluoromethyl group influences aromatic substitution patterns.

Hydrolysis of Oxan-4-yloxy Group

Acid CatalystProductConditionsYield (%)
HCl (conc.)/H₂O4-Hydroxy-3-(trifluoromethyl)phenylmethanamineReflux, 6h78
H₂SO₄ (dilute)Partial cleavage with byproducts80°C, 4h65

Aromatic Electrophilic Substitution

ReagentPosition SubstitutedMajor ProductYield (%)
HNO₃/H₂SO₄Para to -CF₃ (limited due to -CF₃ deactivation)Nitro derivative22
Br₂/FeBr₃Ortho to -O-(oxan-4-yl)Brominated analog35

Acylation and Alkylation

The primary amine reacts with acyl chlorides and alkyl halides to form amides or secondary amines.

Reaction TypeReagentProductYield (%)
AcylationAcetyl chloride/pyridineN-Acetyl derivative85
AlkylationMethyl iodide/K₂CO₃N-Methylated analog70

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling requires pre-functionalization (e.g., bromination) of the aryl ring.

Coupling TypeReagent/ConditionsProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivative60
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated product55

Schiff Base Formation

Condensation with aldehydes or ketones produces stable imines, useful in coordination chemistry.

Carbonyl CompoundConditionsProductYield (%)
BenzaldehydeEtOH, RT, 12hN-Benzylidene derivative90
CyclohexanoneToluene, refluxCyclohexylimine68

Salt Formation

Protonation with acids generates water-soluble salts for pharmacological applications.

AcidSalt FormedApplicationReference
HCl (gaseous)Hydrochloride saltDrug formulation
Citric acidCitrate saltImproved bioavailability

Key Mechanistic Insights:

  • Steric Effects : The oxan-4-yloxy group hinders electrophilic substitution at the 4-position of the phenyl ring .
  • Electronic Effects : The -CF₃ group strongly deactivates the ring, directing substituents to the 2- and 6-positions.
  • Amine Reactivity : The primary amine participates in >90% of documented reactions, underscoring its synthetic versatility .

Comparative Reactivity with Analogues

Compound ModificationReactivity TrendExample
Replacement of -CF₃ with -CH₃Faster electrophilic substitution20% higher nitration yield
Oxan-4-yloxy → MethoxySimilar hydrolysis kineticsΔG‡ ≈ 85 kJ/mol for both

Scientific Research Applications

Chemistry

In chemistry, [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug discovery .

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[4-(3-Chlorophenyl)oxan-4-yl]methanamine

  • Structure : A phenyl ring substituted with a chlorine atom at the 3-position and an oxan-4-yl group (tetrahydropyran) directly attached at the 4-position.
  • Key Differences : Lacks the ether linkage (oxan-4-yl vs. oxan-4-yloxy) and trifluoromethyl group.
  • Properties: Molecular weight = 237.72 g/mol (C₁₂H₁₆ClNO).
  • Applications : Used as a pharmaceutical intermediate; synthesis involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

(4-Fluorophenyl)(oxan-4-yl)methanamine

  • Structure : A phenyl ring with a fluorine atom at the 4-position and an oxan-4-yl group attached via a single bond.
  • Key Differences : Fluorine substituent (electron-withdrawing but less than CF₃) and absence of ether oxygen.
  • Properties: Molecular weight = 209.26 g/mol (C₁₂H₁₆FNO). The direct oxan attachment may reduce polarity compared to ether-linked analogs.
  • Synthesis : Likely involves reductive amination or nucleophilic substitution .

[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine

  • Structure : A trifluoromethylphenyl group attached to an oxetane (3-membered oxygen ring) at the 3-position.
  • Properties: Molecular weight = 231.21 g/mol (C₁₁H₁₂F₃NO). The oxetane’s strain may enhance metabolic resistance.
  • Applications : High-purity (97%) research chemical; used in medicinal chemistry for probing ring size effects .

[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine

  • Structure : A phenyl ring with a methyl group at the 4-position and an oxolan-3-yloxy (tetrahydrofuran ether) group at the 2-position.
  • Key Differences : Smaller oxolan (5-membered) ring and methyl substituent instead of CF₃.
  • Properties: Molecular weight = 207.27 g/mol (C₁₂H₁₇NO₂). Methyl groups increase hydrophobicity but lack the electronic effects of CF₃.
  • Synthesis: Likely involves Mitsunobu or nucleophilic aromatic substitution reactions .

Comparative Analysis Table

Compound Name Substituents Ring Type Molecular Weight (g/mol) Key Properties/Applications References
[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine 3-CF₃, 4-oxan-4-yloxy Oxan (6) 283.27* High lipophilicity, kinase inhibitor candidate N/A
[4-(3-Chlorophenyl)oxan-4-yl]methanamine 3-Cl, 4-oxan-4-yl Oxan (6) 237.72 Intermediate in drug synthesis
(4-Fluorophenyl)(oxan-4-yl)methanamine 4-F, oxan-4-yl Oxan (6) 209.26 Enhanced solubility vs. CF₃ analogs
[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine 4-CF₃, oxetane-3-yl Oxetane (4) 231.21 Metabolic stability in drug design
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine 4-CH₃, 2-oxolan-3-yloxy Oxolan (5) 207.27 Moderate hydrophobicity

*Calculated based on structural formula (C₁₃H₁₆F₃NO₂).

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogs, such as palladium-catalyzed couplings () or nucleophilic substitutions. Yields vary significantly; for example, Schiff base formation in achieved 37%, while boronate ester synthesis in yielded 66% .
  • Oxan-4-yloxy’s ether linkage may improve solubility compared to direct oxan attachment .
  • Physical Properties : Smaller rings (e.g., oxetane) introduce strain but may enhance metabolic stability, while larger oxan rings balance rigidity and solubility .

Biological Activity

[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine, with the CAS number 202402-01-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16F3NO2. The presence of a trifluoromethyl group and an oxane moiety contributes to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxane ring and introduction of the trifluoromethyl group. The synthetic pathways have been optimized to enhance yield and purity.

Antimicrobial Properties

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, certain derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at approximately 62.5 µg/mL for E. coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain analogs possess cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range. For example, one study reported an IC50 of 2.5 µM against HCT116 human colon carcinoma cells, suggesting substantial potential for further development as an anticancer agent .

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures may exhibit neuropharmacological effects. Some derivatives have been tested for their antipsychotic activities, showing promising results in animal models compared to standard treatments like Risperidone .

Study 1: Antimicrobial Efficacy

A study focused on the antibacterial properties of the compound revealed that it effectively inhibited the growth of resistant strains of bacteria. The research highlighted its potential application in treating infections caused by multidrug-resistant organisms .

Study 2: Anticancer Properties

In another investigation, a series of synthesized derivatives were tested against various cancer cell lines. The most active compound demonstrated an IC50 of 1.9 µg/mL against MCF-7 breast cancer cells, outperforming standard chemotherapeutics .

Data Summary

PropertyValue
CAS Number202402-01-5
Molecular FormulaC13H16F3NO2
Antimicrobial MIC (E. coli)62.5 µg/mL
Anticancer IC50 (HCT116)2.5 µM
Anticancer IC50 (MCF-7)1.9 µg/mL

Q & A

Q. What are the recommended synthetic routes for [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine, and how do reaction conditions influence yield?

The synthesis of structurally analogous compounds often employs reductive amination or nucleophilic substitution. For example, describes a method using (2-(trifluoromethyl)phenyl)methanamine as a precursor, achieving a 28% yield via coupling reactions under controlled conditions (chloroform solvent, 400 MHz NMR validation). Similarly, highlights reductive amination with NaBH3CN in methanol, yielding 31% of a related methanamine derivative. Key factors include:

  • Temperature : Reactions at ambient or slightly elevated temperatures (e.g., 25–40°C) minimize side products.
  • Catalyst : NaBH3CN or Pd/C catalysts enhance selectivity for primary amines.
  • Purification : Column chromatography or precipitation (e.g., MTBE dilution in ) improves purity.

Q. Which analytical techniques are critical for characterizing this compound?

Routine characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃ or MeOD-d₄) to confirm substituent positions and amine functionality, as shown in and 4 .
  • HPLC/MS : For purity assessment (>95% in ) and molecular weight verification.
  • IR Spectroscopy : To detect NH₂ stretching (~3300 cm⁻¹) and trifluoromethyl groups (~1150 cm⁻¹).

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Refrigerate (2–8°C) under inert gas (N₂/Ar) to prevent oxidation or hydrolysis ( , 19 ).
  • Handling : Use gloves, masks, and protective eyewear to avoid dermal/ocular exposure ( , 10 ).
  • Waste Disposal : Segregate acidic/basic waste and consult certified disposal services to comply with environmental regulations ( ).

Advanced Research Questions

Q. What strategies optimize the structure-activity relationship (SAR) for this compound in kinase inhibition studies?

demonstrates that modifying the oxan-4-yloxy group and trifluoromethyl position enhances selectivity for G protein-coupled receptor kinases (GRKs). Key SAR insights:

  • Electron-Withdrawing Groups : The -CF₃ group at the 3-position improves binding affinity to hydrophobic kinase pockets.
  • Oxygen Linkers : Oxan-4-yloxy enhances solubility and reduces off-target effects compared to bulkier aryl ethers.
  • Amine Functionalization : Primary amines (vs. secondary/tertiary) improve cellular permeability, as seen in for AMPK activators.

Q. How can computational modeling predict the interaction of this compound with biological targets like S1P1 receptors?

outlines a workflow for designing PET tracers targeting S1P1:

  • Docking Studies : Use AutoDock or Schrödinger Suite to model interactions between the methanamine moiety and receptor binding pockets.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from -NH₂, hydrophobic regions from -CF₃).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).

Q. How should researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability across cell lines)?

and 8 emphasize:

  • Assay Standardization : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and control inhibitors.
  • Buffer Optimization : Adjust pH (7.4–7.6) and ionic strength to mimic physiological conditions.
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What are the metabolic and toxicological profiles of this compound, and how can they be mitigated?

  • Metabolism : Cytochrome P450 (CYP3A4/2D6) likely mediates oxidation of the oxan ring, as inferred from and 19 .
  • Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg in rodents) suggests moderate risk ( ). Mitigate via:
    • Prodrug Design : Introduce ester or amide moieties to delay metabolism.
    • Co-Administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical studies to assess metabolite contributions.

Q. What methods are effective for synthesizing derivatives with improved pharmacokinetic properties?

  • Fluorine Scanning : Replace -CF₃ with -OCF₃ or -SCF₃ to modulate logP and bioavailability ( , 19 ).
  • Bioisosteres : Substitute oxan-4-yloxy with tetrahydrofuran or morpholine rings to enhance solubility ( ).
  • Peptide Conjugation : Attach cell-penetrating peptides (e.g., TAT) via carbamate linkers, as in for oxadiazole derivatives.

Methodological Tables

Q. Table 1. Comparative Yields of Reductive Amination Methods

PrecursorCatalystSolventYield (%)Reference
Aldehyde 27c + 21NaBH3CNMeOH31
Intermediate 12a + 28Pd/CTHF28

Q. Table 2. Key NMR Shifts for Structural Confirmation

Functional Group¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Reference
-NH₂ (methanamine)4.40–4.50 (s)45–50
-CF₃ (aromatic)-125–128 (q, J=34 Hz)

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